1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester
CAS No.: 881673-38-7
Cat. No.: VC11699464
Molecular Formula: C20H18FNO4S
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881673-38-7 |
|---|---|
| Molecular Formula | C20H18FNO4S |
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | ethyl 1-(4-fluorophenyl)sulfonyl-2-methyl-5-phenylpyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C20H18FNO4S/c1-3-26-20(23)18-13-19(15-7-5-4-6-8-15)22(14(18)2)27(24,25)17-11-9-16(21)10-12-17/h4-13H,3H2,1-2H3 |
| Standard InChI Key | VUPMCZDYPHPTOZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)C |
| Canonical SMILES | CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester (CAS No. 881673-38-7) possesses the molecular formula C₂₀H₁₈FNO₄S and a molecular weight of 387.4 g/mol. Its IUPAC name, ethyl 1-(4-fluorophenyl)sulfonyl-2-methyl-5-phenylpyrrole-3-carboxylate, systematically describes its substituents:
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A pyrrole ring substituted at N1 with a 4-fluorobenzenesulfonyl group.
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A methyl group at the C2 position.
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A phenyl group at C5.
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An ethyl ester at C3.
The canonical SMILES representation, CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)C, encodes this topology.
Structural Analysis
The compound’s architecture merges three pharmacophoric elements:
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Sulfonamide moiety: The 4-fluorobenzenesulfonyl group enhances electronegativity and hydrogen-bonding capacity, potentially improving target affinity .
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Phenyl and methyl substituents: These hydrophobic groups may facilitate interactions with aromatic residues in biological targets .
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Ethyl ester: This labile group could serve as a prodrug feature, enabling hydrolytic activation in vivo.
X-ray crystallography data remain unavailable, but computational modeling predicts a planar pyrrole ring with orthogonal sulfonyl and phenyl groups, creating a sterically congested but conformationally rigid scaffold.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically proceeding via:
Step 1: Pyrrole Ring Formation
The Paal-Knorr synthesis is employed, condensing a 1,4-diketone with an amine to form the pyrrole core. For this compound, diketone precursors functionalized with methyl and phenyl groups are used .
Step 2: Sulfonylation
Reaction with 4-fluorobenzenesulfonyl chloride introduces the sulfonyl group at N1. This step requires anhydrous conditions and a base (e.g., pyridine) to scavenge HCl .
Step 3: Esterification
Carboxylic acid intermediates are esterified using ethanol under acidic catalysis (e.g., H₂SO₄).
Step 4: Purification
Chromatographic techniques (e.g., silica gel column) yield the final product with >95% purity.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring sulfonylation occurs exclusively at N1 requires precise stoichiometry .
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Steric hindrance: Bulky substituents at C2 and C5 may slow reaction kinetics, necessitating elevated temperatures (80–100°C) .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 387.4 g/mol | |
| Solubility | Soluble in DMSO, ethanol; insoluble in water | |
| Melting Point | Not reported | – |
| LogP | Estimated 3.8 (via ChemDraw) | – |
| Stability | Stable at RT; hydrolyzes under acidic/basic conditions |
The compound’s lipophilicity (LogP ≈ 3.8) suggests moderate membrane permeability, while its instability in aqueous media limits oral bioavailability without prodrug modifications.
Research Gaps and Future Directions
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Pharmacokinetic Profiling: ADMET studies are needed to evaluate absorption, metabolism, and toxicity.
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Target Identification: Proteomic screens could elucidate binding partners beyond hypothetical mechanisms.
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Analog Synthesis: Modifying the ester group (e.g., to carboxamide) may improve stability and efficacy.
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